4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C8H11BrN2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Cycloaddition: Reagents such as diazo compounds and alkynyl bromides are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce complex polycyclic compounds.
Scientific Research Applications
4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the cyclobutylmethyl group.
1-(Cyclobutylmethyl)-1H-pyrazole: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-1-(cyclobutylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the cyclobutylmethyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming complex structures through cycloaddition .
Properties
Molecular Formula |
C8H12BrN3 |
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Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-bromo-1-(cyclobutylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-12(11-8(7)10)4-6-2-1-3-6/h5-6H,1-4H2,(H2,10,11) |
InChI Key |
AFMMTBAQXBIMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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